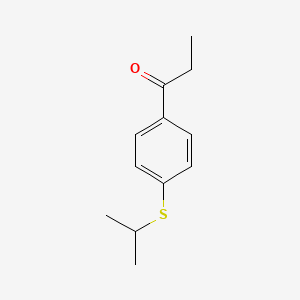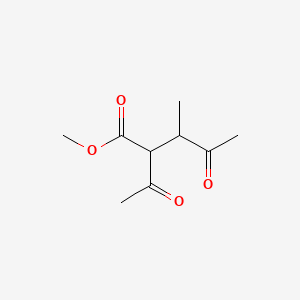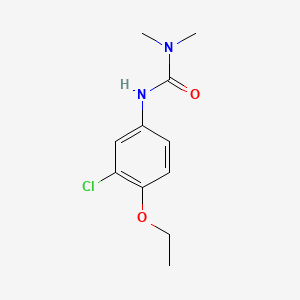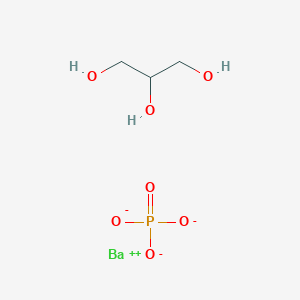
Barium glycerol phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium glycerol phosphate is a chemical compound that combines barium, glycerol, and phosphate. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly interesting due to its ability to form stable complexes and its potential use in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium glycerol phosphate can be synthesized through various methods. One common approach involves the reaction of barium chloride with glycerol phosphate under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{BaCl}_2 + \text{C}_3\text{H}_9\text{O}_6\text{P} \rightarrow \text{Ba(C}_3\text{H}_9\text{O}_6\text{P})_2 ]
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through filtration and crystallization processes to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Barium glycerol phosphate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form insoluble barium sulfate.
Complexation Reactions: It can form stable complexes with other metal ions, enhancing its utility in various applications.
Common Reagents and Conditions:
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common.
Substitution Reactions: It can undergo substitution reactions where the glycerol or phosphate groups are replaced by other functional groups.
Major Products:
Barium Sulfate: Formed during precipitation reactions.
Complexes: Various metal complexes can be formed depending on the reactants used.
Scientific Research Applications
Barium glycerol phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized materials and as an additive in certain manufacturing processes.
Mechanism of Action
The mechanism of action of barium glycerol phosphate involves its ability to form stable complexes with other molecules. This property allows it to interact with various molecular targets and pathways, making it useful in different applications. For example, in biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Calcium Glycerol Phosphate: Similar in structure but contains calcium instead of barium.
Magnesium Glycerol Phosphate: Contains magnesium and has different solubility and reactivity properties.
Sodium Glycerol Phosphate: More soluble in water and used in different applications compared to barium glycerol phosphate.
Uniqueness: this compound is unique due to its specific chemical properties, such as its ability to form stable complexes and its relatively low solubility in water. These characteristics make it suitable for applications where other similar compounds may not be as effective.
Properties
CAS No. |
84713-18-8 |
|---|---|
Molecular Formula |
C3H8BaO7P- |
Molecular Weight |
324.39 g/mol |
IUPAC Name |
barium(2+);propane-1,2,3-triol;phosphate |
InChI |
InChI=1S/C3H8O3.Ba.H3O4P/c4-1-3(6)2-5;;1-5(2,3)4/h3-6H,1-2H2;;(H3,1,2,3,4)/q;+2;/p-3 |
InChI Key |
BBEMKKTZVINPLV-UHFFFAOYSA-K |
Canonical SMILES |
C(C(CO)O)O.[O-]P(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


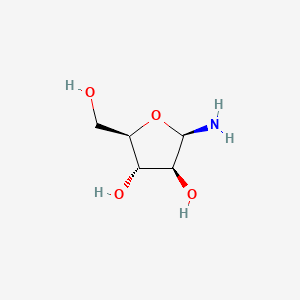
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)


![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
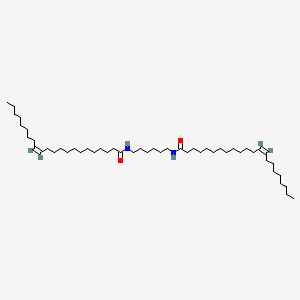
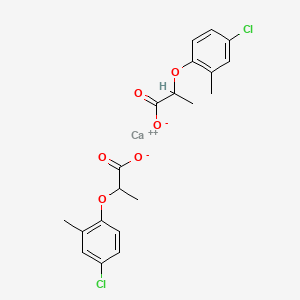
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
